N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
説明
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-19(2)11-27-15-7-5-12(9-14(15)20-18(19)22)21-28(23,24)13-6-8-16(25-3)17(10-13)26-4/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBFJBAMNQYMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: CHNOS
- Molecular Weight: 324.4 g/mol
- CAS Number: 921540-32-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their normal functions.
- Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
- Cellular Process Disruption: The compound can interfere with processes such as DNA replication and protein synthesis, potentially leading to cell death or growth inhibition .
Antibacterial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial properties against various strains. A study evaluated several synthesized compounds for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives demonstrated comparable or superior efficacy compared to standard antibiotics like norfloxacin and chloramphenicol .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity against pathogens such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using a two-fold serial dilution technique, revealing promising results .
Case Studies
-
Case Study 1: Antibacterial Efficacy
- Objective: Evaluate the antibacterial potency of the compound.
- Methodology: Tested against multiple bacterial strains using agar diffusion methods.
- Results: Showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
-
Case Study 2: Antifungal Activity
- Objective: Assess antifungal properties against clinical isolates.
- Methodology: Utilized broth microdilution techniques.
- Results: Some derivatives exhibited MIC values that were significantly lower than those for fluconazole.
Data Table: Biological Activity Summary
| Activity Type | Pathogen/Target | Methodology | Results |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Agar diffusion | MIC lower than norfloxacin |
| Antibacterial | Escherichia coli | Agar diffusion | Comparable efficacy to chloramphenicol |
| Antifungal | Candida albicans | Broth microdilution | MIC significantly lower than fluconazole |
| Antifungal | Aspergillus niger | Broth microdilution | Effective against clinical isolates |
類似化合物との比較
Core Structural Variations
The target compound features a benzo[b][1,4]oxazepin core, distinct from the benzo[e][1,4]oxazepin derivatives reported in (e.g., compounds 13, 14, 25, 26). The benzo[b] vs. For example:
Substituent Effects
Key Observations :
Analytical and Crystallographic Tools
Structural elucidation of benzoxazepine analogs often relies on:
- SHELX Programs : Used for small-molecule refinement and crystallographic analysis .
- WinGX and ORTEP-3 : Employed for graphical representation of molecular geometries .
Research Implications
The target compound’s unique substituent profile positions it as a promising candidate for further SAR studies. Comparative data suggest:
- Pharmacokinetic Advantages: The dimethoxy group may enhance oral bioavailability compared to halogenated or non-polar substituents.
- Synthetic Challenges : Higher steric demand of the dimethyl group could complicate ring-closure steps, necessitating optimized catalysts or reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
